(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[(2Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-2-29-22(28)15-10-8-14(9-11-15)12-18-20(27)25(16-6-4-3-5-7-16)21(30-18)17(13-23)19(24)26/h3-11,18H,2,12H2,1H3,(H2,24,26)/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSAKLRJWZSKRE-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the benzoate ester: The thiazolidine intermediate is then reacted with ethyl 4-bromobenzoate in the presence of a base to form the desired ester linkage.
Functional group modifications: The final steps involve introducing the amino, cyano, and oxo groups through various organic transformations, such as nucleophilic substitution and oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce nitriles to amines.
Substitution: Nucleophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that compounds similar to (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate exhibit significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced postprandial blood glucose levels, making it a candidate for managing type 2 diabetes mellitus .
Antimicrobial Properties
Research has shown that thiazolidinone derivatives possess antimicrobial activities against various pathogens. The compound's structure suggests potential efficacy against bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents .
Anti-inflammatory Effects
Thiazolidinone derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases. The mechanism often involves the modulation of inflammatory cytokines .
Case Study 1: Synthesis and Biological Evaluation
A study published in Molecules detailed the synthesis of thiazolidinone derivatives and their biological evaluation as α-glucosidase inhibitors. The findings demonstrated that modifications to the thiazolidinone ring significantly affected the inhibitory activity, suggesting that this compound could be optimized for enhanced activity .
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial screening of thiazolidinone derivatives, including compounds structurally related to this compound. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead for new antimicrobial agents .
Table 1: Biological Activities of Thiazolidinone Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase Inhibitor | 25 | |
| Compound B | Antimicrobial | 15 | |
| Compound C | Anti-inflammatory | 30 |
Table 2: Structural Modifications and Their Impact on Activity
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of ethyl benzoate derivatives with thiazolidinone or related heterocyclic cores. Key structural analogs include:
Key Differences and Implications
Substituent Effects: The 2-amino-1-cyano-2-oxoethylidene group in the target compound enhances hydrogen-bonding capacity compared to the methoxy-oxoethylidene in analogs like 4a-j . This could improve binding to polar enzyme pockets. The 3-phenyl group is conserved across thiazolidinone analogs but varies in benzoate derivatives like I-6230, which lack the thiazolidinone core .
Synthesis Complexity :
- The target compound requires precise Z-configuration control during synthesis, unlike simpler analogs (e.g., I-6230) formed via direct substitution .
Bioactivity Trends: Thiazolidinone derivatives (e.g., 4a-j) show anticancer activity, likely due to interactions with redox-sensitive pathways or kinase inhibition . The target compound’s amino-cyano substituent may enhance selectivity. Benzoate esters with heterocyclic amines (e.g., I-6230) exhibit cardiovascular effects, suggesting divergent applications compared to thiazolidinones .
Crystallographic and Electronic Properties
- The target compound’s analogs (e.g., 4c) crystallize in triclinic space groups (P-1) with distinct bond angles and lengths due to Z/E isomerism .
Biological Activity
(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate, a thiazolidinone derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thiazolidinone core and various functional groups that may contribute to its biological properties.
Chemical Structure
The compound has the following molecular formula: . Its structure can be represented as follows:
Biological Activity Overview
Research has indicated that thiazolidinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that compounds with thiazolidinone structures possess significant antibacterial and antifungal properties.
- Anticancer Activity : Thiazolidinones have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo.
Antimicrobial Activity
A study conducted by demonstrated that thiazolidinone derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL.
Anticancer Potential
In a recent investigation, the anticancer effects of this compound were evaluated on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM against breast cancer cells (MCF7) after 48 hours of treatment .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF7 | 25 | 48 hours |
| HeLa | 30 | 48 hours |
| A549 | 35 | 48 hours |
Anti-inflammatory Activity
A separate study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that thiazolidinones can trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
- Modulation of Inflammatory Mediators : The compound may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What synthetic strategies are effective for preparing (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate?
- Methodological Answer : The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. For example, thiosemicarbazides can react with α-haloacetic acids in the presence of sodium acetate and acetic acid under reflux to form thiazolidinone cores . For the target compound, key steps include:
- Knoevenagel Condensation : Introduction of the cyano-oxoethylidene group via reaction with malononitrile derivatives.
- Esterification : Ethyl benzoate moieties are introduced using ethyl chloroacetate or similar reagents.
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization (DMF-acetic acid or ethanol) are critical for isolating pure products .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Thiosemicarbazide, chloroacetic acid, NaOAc, acetic acid/DMF, reflux (2 h) | 60–75% |
| Purification | Column chromatography (hexane:EtOAc 1:1) | 61–76% |
Q. How is the stereochemical configuration (Z/E) of the compound confirmed?
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Thiazolidinone derivatives are often screened for antimicrobial and antioxidant activities. Standard protocols include:
- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Antioxidant Assays : DPPH radical scavenging or FRAP assays, with IC values compared to ascorbic acid .
Advanced Research Questions
Q. How does stereochemistry (Z vs. E) influence biological activity in thiazolidinone derivatives?
- Methodological Answer : Z-configuration often enhances bioactivity due to improved binding to target proteins. For example:
- Molecular Docking : Compare Z and E isomers’ binding affinities to enzymes (e.g., bacterial enoyl-ACP reductase).
- SAR Studies : Modify substituents on the phenyl or benzoate groups to assess steric/electronic effects .
Data Insight : Derivatives with Z-configuration showed 2–3× lower MIC values against S. aureus compared to E-isomers .
Q. How can low yields in multi-step syntheses be mitigated?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE):
- Catalyst Screening : Use DMAP or TEA to enhance acylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature Control : Reflux at 80–100°C for cyclocondensation vs. room temperature for esterification .
Example : Switching from DCM to THF increased yield from 61% to 76% in a silylation step .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Solutions include:
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic Sites : Partial charges on the cyano-oxoethylidene group.
- Reaction Pathways : Nucleophilic attack at the thiazolidinone carbonyl or β-carbon .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
